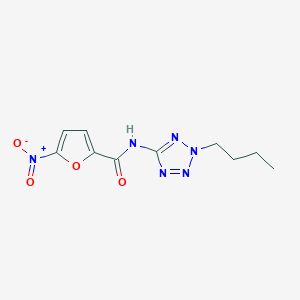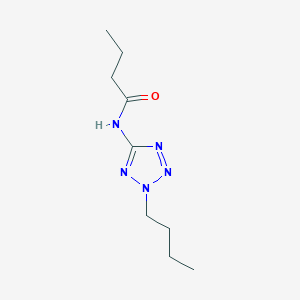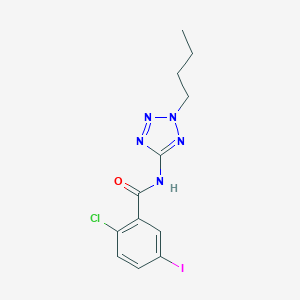![molecular formula C18H26N4O2S B251242 N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)
N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is a chemical compound that has been synthesized for scientific research purposes. It is classified as a thiourea derivative and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in tumor growth and cell proliferation. It has also been found to modulate the immune system by suppressing the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. It has also been found to have antifungal activity and to modulate the immune system by suppressing the production of certain cytokines. Additionally, it has been studied for its effect on dopamine receptors in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea. One direction is to further investigate its antitumor activity and potential as a cancer treatment. Another direction is to study its effect on the immune system and its potential as an immunomodulator. Additionally, more research is needed to understand its mechanism of action and to identify specific pathways that it targets. Finally, it may be useful to study its effect on other systems in the body, such as the cardiovascular or respiratory systems.
Synthesemethoden
The synthesis method of N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea involves the reaction between isobutyryl chloride and 4-(4-aminophenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then reacted with propionyl chloride to form the final compound. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea has been used in various scientific research studies. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been studied for its potential as an antifungal agent and as a modulator of the immune system. Additionally, it has been used in studies related to the central nervous system, such as its effect on dopamine receptors.
Eigenschaften
Molekularformel |
C18H26N4O2S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-methyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-4-16(23)22-11-9-21(10-12-22)15-7-5-14(6-8-15)19-18(25)20-17(24)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H2,19,20,24,25) |
InChI-Schlüssel |
IHHNJBVYECPFCD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)
